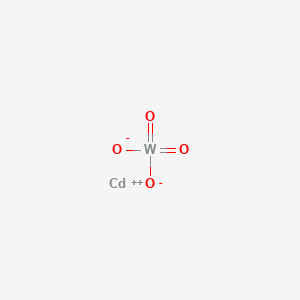

Cadmium Tungstate Powder

Description

Structure

2D Structure

Properties

Molecular Formula |

CdO4W |

|---|---|

Molecular Weight |

360.25 g/mol |

IUPAC Name |

cadmium(2+);dioxido(dioxo)tungsten |

InChI |

InChI=1S/Cd.4O.W/q+2;;;2*-1; |

InChI Key |

OUMLAYUZCYYIOD-UHFFFAOYSA-N |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Cadmium Tungstate Powder

Solution-Based Approaches

Solution-based methods are pivotal in the synthesis of cadmium tungstate (B81510), offering versatility in controlling particle size, morphology, and crystallinity. These techniques generally involve the reaction of cadmium and tungsten precursors in a liquid medium under controlled conditions.

Hydrothermal and Solvothermal Synthesis for Nanostructure Control

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline materials from solutions at elevated temperatures and pressures. mdpi.com In hydrothermal synthesis, water is used as the solvent, whereas solvothermal synthesis involves the use of non-aqueous solvents. mdpi.com These techniques are particularly effective for controlling the nanostructure of cadmium tungstate.

Researchers have successfully synthesized CdWO₄ nanorods and nanowires using a surfactant-free hydrothermal method. scilit.com By adjusting parameters such as reaction temperature and time, the morphology of the nanocrystallites can be significantly varied. researchgate.net For instance, CdWO₄ nanorods with diameters of 50-100 nm and lengths of approximately 1 µm have been produced via hydrothermal synthesis. kashanu.ac.ir The use of a microwave-assisted hydrothermal process can further accelerate the reaction, enabling the formation of CdWO₄ nanorods at temperatures as low as 120°C in as little as 20 minutes. scilit.com This rapid, low-temperature method yields self-assembled nanorods with widths around 24 ± 9 nm and lengths of 260 ± 47 nm. scilit.com

The choice of solvent in solvothermal synthesis also plays a crucial role. For example, well-crystallized tungstate particles of various metals, including cadmium, have been obtained by reacting metal chlorides with sodium tungstate in ethylene (B1197577) glycol at 180°C. osti.gov

Table 1: Influence of Hydrothermal Synthesis Parameters on CdWO₄ Nanostructure

| Method | Precursors | Temperature | Time | Resulting Morphology | Reference |

|---|---|---|---|---|---|

| Hydrothermal | Cd(NO₃)₂·4H₂O, Na₂WO₄·2H₂O | 140, 160, 180°C | Not Specified | Nanorods (50-100 nm diameter, ~1 µm length) | kashanu.ac.ir |

| Microwave-Assisted Hydrothermal | CdO, WO₃ | 120°C | 20 min | Self-assembled nanorods (24 ± 9 nm width, 260 ± 47 nm length) | scilit.com |

| Hydrothermal | Not Specified | 70°C | Not Specified | Nanorods | researchgate.net |

| Solvothermal | Metal chloride, Sodium tungstate | 180°C | 10 h | Nanosize particles | osti.gov |

Co-precipitation Techniques for Controlled Crystallization

Co-precipitation is a straightforward and scalable method for synthesizing cadmium tungstate powder. vulcanchem.com This technique involves the simultaneous precipitation of cadmium and tungstate ions from a solution to form an insoluble CdWO₄ precursor, which is then typically calcined to achieve the desired crystalline phase.

In a typical co-precipitation synthesis, aqueous solutions of a cadmium salt (e.g., cadmium acetate (B1210297) or cadmium nitrate) and a tungstate salt (e.g., sodium tungstate) are mixed. kashanu.ac.irijrr.com The resulting precipitate is washed to remove impurities and then heat-treated. ijrr.com For example, using cadmium acetate and sodium tungstate as precursors, followed by calcination at 600°C for 3 hours, can yield phase-pure CdWO₄ with crystallite sizes around 30 nm. vulcanchem.com The pH of the synthesizing solution is a critical parameter, with an optimal range reported to be between 3 and 8. ijrr.com

This method has been used to produce nanocrystalline CdWO₄ with average crystallite sizes of 22 nm and 30 nm. ijrr.comresearchgate.net The choice of precursor materials, such as using acetate-based versus nitrate-based precursors, can influence the properties of the resulting powder. kashanu.ac.ir For instance, while both precursors yield nanoparticles of about 30-31 nm, acetate-based samples have shown a higher count rate in alpha particle detection applications. kashanu.ac.ir

Table 2: Research Findings on Co-precipitation Synthesis of CdWO₄

| Cadmium Precursor | Tungsten Precursor | Calcination Temperature | Resulting Crystallite Size | Reference |

|---|---|---|---|---|

| Cadmium Acetate | Sodium Tungstate | 600°C for 3h | ~30 nm | vulcanchem.com |

| Cadmium Acetate | Sodium Tungstate | Not Specified | 30.0 nm | kashanu.ac.ir |

| Cadmium Nitrate (B79036) | Sodium Tungstate | Not Specified | 31.0 nm | kashanu.ac.ir |

| Cadmium Acetate | Sodium Tungstate | 500°C for 2h | Not Specified | zenodo.org |

| Not Specified | Not Specified | Not Specified | 22 nm | researchgate.net |

Sol-Gel Processing for Thin Films and Nanocrystals

The sol-gel method is a versatile chemical solution deposition technique used to produce ceramic and glass materials in various forms, including thin films and nanocrystals. washington.edu This process involves the evolution of a network of inorganic polymers from a colloidal solution (sol). For cadmium tungstate, this method offers low processing temperatures and precise stoichiometric control. washington.eduresearchgate.net

One approach involves using tungsten (VI) chloride and cadmium acetate as precursors. washington.edu The resulting gel is then heat-treated to crystallize the CdWO₄. X-ray diffraction studies have shown that crystallization can occur at temperatures as low as 500°C without the formation of intermediate cadmium or tungsten oxides. washington.edu Another sol-gel route utilizes tungstic acid and cadmium nitrate with hydrogen peroxide as a solvent to create stable sols for film deposition. washington.edu

Sol-gel derived CdWO₄ films are composed of nano-sized particles that coalesce into larger structures upon heat treatment. washington.edu These films exhibit photoluminescence around 480 nm, which is consistent with data from other synthesis methods. washington.eduresearchgate.net The technique has been successfully used to fabricate dense and optically transparent nanocrystalline CdWO₄ films. washington.edu

Table 3: Sol-Gel Synthesis Parameters and Outcomes for CdWO₄

| Precursors | Solvent | Crystallization Temperature | Key Finding | Reference |

|---|---|---|---|---|

| Tungsten (VI) chloride, Cadmium acetate | Not specified | 500°C | Crystallization without intermediate oxides. | washington.edu |

| Tungstic acid, Cadmium nitrate | Hydrogen peroxide | Not specified | Formation of dense, transparent films. | washington.edu |

| Cadmium nitrate, Ammonium (B1175870) paratungstate | Not specified | Not specified | Synthesis of nanocrystalline powders at room and elevated temperatures. | researchgate.net |

Microwave-Assisted Synthesis Routes

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave radiation to heat the reaction mixture directly and volumetrically. researchgate.net This leads to significantly shorter reaction times and can produce homogeneous, well-formed materials. researchgate.net

Several microwave-assisted routes for CdWO₄ have been reported. A microwave-assisted solvothermal method involves dissolving cadmium nitrate and sodium tungstate in water, which results in more uniform and less agglomerated structures compared to a solvent-free microwave approach. ijsr.net In another variation, a microwave-assisted solid-state metathetic reaction between cadmium chloride and sodium tungstate has been used, followed by calcination at 400-600°C to produce well-crystallized, rod-like particles. asianpubs.org

The synthesis of CdWO₄ nanoparticles has been achieved in as little as six minutes by heating solutions of cadmium sulfate (B86663) and sodium tungstate in ethylene glycol at 140°C in a microwave. frontiersin.org This fast-track method yielded nanoparticles around 300 nm in size. frontiersin.org Microwave heating can also be applied to decompose precursors like cadmium nitrate and ammonium paratungstate, leading to the formation of CdWO₄ at temperatures around 400-450°C. researchgate.net

Table 4: Comparison of Microwave-Assisted Synthesis Methods for CdWO₄

| Method | Precursors | Temperature/Conditions | Reaction Time | Resulting Product | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Solvothermal | Cadmium nitrate, Sodium tungstate | Microwave irradiation | Not specified | Uniform, less agglomerated particles (0.2-0.6 µm) | ijsr.net |

| Microwave-Assisted Solid-State Metathesis | CdCl₂, Na₂WO₄ | Calcination at 400-600°C | 3 h (calcination) | Self-assembled rod-like particles (1-3 µm) | asianpubs.org |

| Microwave-Assisted Solution Synthesis | Cd(SO₄)·H₂O, Na₂WO₄·2H₂O in ethylene glycol | 140°C | 6 min | 300 nm nanoparticles | frontiersin.org |

| Microwave-Assisted Decomposition | Cadmium nitrate, Ammonium paratungstate | 400-450°C | Not specified | Spherical particles (20-50 nm) | researchgate.net |

Other Fabrication Strategies

Beyond conventional solution-based methods, other innovative strategies are being explored to synthesize cadmium tungstate with specific properties.

Solid-State Metathetic Reactions

Solid-state metathetic (SSM) reactions are a simple and cost-effective alternative for synthesizing inorganic materials. These reactions typically involve grinding two solid reactants together, where a metathesis (exchange) reaction is induced, often driven by the formation of a stable, high-lattice-energy byproduct like sodium chloride (NaCl).

For the synthesis of cadmium tungstate, stoichiometric amounts of cadmium chloride (CdCl₂) and sodium tungstate (Na₂WO₄) are ground together. researchgate.net The grinding induces the reaction, and the resulting mixture is washed to remove the NaCl byproduct. researchgate.net This method can be combined with microwave irradiation to accelerate the process and lower the required reaction temperatures compared to traditional solid-state reactions. researchgate.netasianpubs.org For example, CdWO₄ particles have been synthesized using a microwave-assisted SSM route, followed by heat treatment at 400-600°C. researchgate.netasianpubs.org This approach yields well-crystallized particles with a self-assembled rod-like morphology. asianpubs.org The SSM reaction provides the exothermic energy necessary for the synthesis, making it a rapid and environmentally friendly process. asianpubs.org

Green Chemistry Principles in Nanoparticle Fabrication

The fabrication of cadmium tungstate (CdWO₄) nanoparticles through green chemistry principles represents a significant shift away from conventional synthesis routes, which are often energy-intensive and utilize hazardous materials. researchgate.net Green synthesis methodologies prioritize the use of environmentally benign solvents (like water), biodegradable reducing and stabilizing agents, and energy-efficient processes to produce CdWO₄ nanoparticles. mdpi.comfrontiersin.org These methods are not only cost-effective but also yield nanoparticles with desirable morphological and surface properties. mdpi.com

A prominent approach within green synthesis is the use of biological extracts from plants. ajgreenchem.com Phytochemicals naturally present in plant tissues—such as flavonoids, polyphenols, alkaloids, and proteins—serve as effective reducing and capping agents. iipseries.orgumsida.ac.id These biomolecules facilitate the reduction of metal precursors and stabilize the resulting nanoparticles, preventing agglomeration and controlling their growth and morphology. mdpi.comresearchgate.net This plant-mediated approach eliminates the need for toxic chemicals and harsh reaction conditions often associated with traditional chemical synthesis. iipseries.org

Several studies have demonstrated the successful synthesis of CdWO₄ nanoparticles using various plant extracts. For instance, extracts from Brassica rapa (turnip) leaves, lemon leaves, and Hyphaene thebaica (doum palm) fruit have been effectively utilized. researchgate.netresearchgate.netscholarsportal.info The phytochemicals in these extracts act as functionalizing agents, anchoring to the surface of the nanoparticles and influencing their final characteristics. mdpi.comresearchgate.net

Beyond plant-mediated methods, other energy-efficient techniques that align with green chemistry principles include microwave-assisted synthesis and sonochemistry. Microwave-assisted routes offer rapid volumetric heating, leading to uniform and swift formation of nanoparticles with high homogeneity. frontiersin.orgresearchgate.net This method significantly reduces reaction times compared to conventional heating. grafiati.com Sonochemical synthesis utilizes the energy of ultrasonic cavitation to create localized hot spots with extreme temperatures and pressures, driving chemical reactions to form nanoparticles under ambient laboratory conditions. researchgate.netrsc.org

Table 1: Research Findings on Plant-Mediated Synthesis of this compound

| Biological Source | Precursors | Resulting Nanoparticle | Size/Morphology | Key Findings |

|---|---|---|---|---|

| Brassica rapa (Turnip) Leaf Extract | Cadmium Iodide, Sodium Tungstate | Functionalized CdWO₄ (f-CdWO₄) | Average size of 54 nm (from XRD); Rod-shaped (27 nm breadth, 120 nm length from TEM) | The synthesis is an environmentally benign route where the plant extract acts as a stabilizing and functionalizing agent. researchgate.net |

| Lemon Leaf Extract | Not specified in detail, but used to prepare a ZnO-CdWO₄ composite | ZnO-CdWO₄ Nanoparticles | 10 - 40 nm diameter | Demonstrates an eco-friendly green method for producing composite nanoparticles. scholarsportal.infoconsensus.app |

| Hyphaene thebaica (Doum Palm) Fruit Extract | Not specified in detail | CdWO₄ Nanorods (NRs) | Average diameter of 40 nm and length of 100 nm | The fruit extract serves as a reaction stabilizer, and water is used as a solvent without the need for elevated temperatures. researchgate.net |

| Brassica rapa Leaf Extract | Copper Acetate, Zinc Acetate, Sodium Tungstate Dihydrate, Cadmium Iodide | Copper-Zinc Binary Oxide Coupled CdWO₄ (Cu-ZnBO-Cp-CT) | Nano-range particle size with high porosity | The process involves a simple bio-precipitation method followed by calcination at 600 °C. The extract provides functional groups to the nanoparticle surface. mdpi.com |

Table 2: Research Findings on Alternative Green Synthesis Methods for this compound

| Synthesis Method | Precursors | Reaction Conditions | Resulting Nanoparticle | Size/Morphology | Key Findings |

|---|---|---|---|---|---|

| Microwave-Assisted Hydrothermal | Cadmium Oxide (CdO), Tungsten Trioxide (WO₃) | 120°C for 20 minutes | CdWO₄ Nanorods | ~24 nm width, ~260 nm length | This route is remarkably faster than conventional methods and does not require templates or surfactants. grafiati.com |

| Microwave-Assisted | Cadmium Nitrate, Ammonium Paratungstate | 450°C for 13 minutes | Tetragonal Scheelite Phase CdWO₄ | Not specified | Allows for rapid heating rates and yields homogeneous materials swiftly. researchgate.net |

| Sonochemical Method | Cadmium(II) Nitrate Hexahydrate, Sodium Tungstate Dihydrate | Aqueous solution, ambient conditions | CdWO₄ Nanoparticles | Not specified | This was reported as the first synthesis of CdWO₄ using an ultrasonic method, noted for its simplicity. researchgate.net |

Crystallography and Microstructural Analysis of Cadmium Tungstate Powder

Crystal Structure Determination and Phase Transitions

Cadmium Tungstate (B81510) is known to exist in at least two polymorphic forms: the stable monoclinic wolframite (B13744602) structure and a metastable tetragonal scheelite structure. The transition and selective synthesis of these phases are governed by specific thermodynamic and kinetic factors.

Monoclinic Wolframite Structure of Cadmium Tungstate

Under standard conditions, Cadmium Tungstate crystallizes in the wolframite-type structure, which belongs to the monoclinic crystal system with a P2/c space group. materialsproject.orgmaterialsproject.orgwfu.edu This structure is characterized by distorted octahedra of oxygen atoms surrounding both the cadmium (Cd) and tungsten (W) atoms. nie.edu.sg Specifically, the W6+ cation is bonded to six O2- atoms, forming WO6 octahedra that share edges with two other WO6 octahedra and corners with eight CdO6 octahedra. materialsproject.org Similarly, the Cd2+ cation is bonded to six O2- atoms, forming CdO6 octahedra. materialsproject.org This arrangement results in an anisotropic crystal structure. iaea.org

The lattice parameters for the monoclinic phase have been consistently reported, with slight variations depending on the synthesis method and analytical precision. These parameters are crucial for identifying the phase through techniques like X-ray diffraction (XRD). journals.co.zamsesupplies.comcascryst.comostphotonics.comresearchgate.net

Table 1: Reported Lattice Parameters for Monoclinic (Wolframite) Cadmium Tungstate

| a (Å) | b (Å) | c (Å) | **β (°) ** | Source(s) |

|---|---|---|---|---|

| 5.029 | 5.859 | 5.074 | 91.47 | journals.co.zamsesupplies.comcascryst.comostphotonics.com |

| 5.991 | 5.104 | 5.199 | 91.519 | materialsproject.org |

| 5.027 | 5.858 | 5.072 | 91.5 | researchgate.net |

| 5.0289 | 5.8596 | 5.0715 | 91.519 | wfu.edu |

Metastable Tetragonal Scheelite Structure of Cadmium Tungstate

Beyond the stable wolframite phase, Cadmium Tungstate can also form a metastable tetragonal scheelite structure (space group I41/a). core.ac.ukresearchgate.net This phase is not typically observed under standard synthesis conditions and often requires specific methods, such as high-pressure environments or kinetically controlled solution-based routes, to be stabilized. iaea.orgnih.gov The scheelite structure is considered a higher-symmetry polymorph compared to the wolframite structure.

The synthesis of the tetragonal phase has been successfully achieved through methods like solvothermal synthesis in propylene (B89431) glycol, which is believed to stabilize the scheelite phase through a combination of high surface area and surface complexation. nih.govosti.gov This metastable phase is stable up to 300°C, beyond which it transforms back to the more stable monoclinic wolframite structure. nih.govosti.gov Solution combustion synthesis has also been employed, where the selective formation of the tetragonal phase is achieved by carefully controlling the oxidizer-to-fuel ratio and reaction temperature. core.ac.uk

Table 2: Synthesis Conditions for Metastable Tetragonal (Scheelite) Cadmium Tungstate

| Synthesis Method | Key Parameters | Resulting Phase/Structure | Source(s) |

|---|---|---|---|

| Solvothermal | Propylene glycol as solvent. | Nanopowder with cubic morphology, ~50 nm average particle size. Stable up to 300°C. | nih.govosti.gov |

| Solution Combustion | Oxidizer:fuel ratio of 1:1, furnace at 350°C. | Nanoparticles with a particle size of 10–20 nm. | core.ac.uk |

| Microwave (MW) Method | Decomposition of cadmium nitrate (B79036) with ammonium (B1175870) paratungstate. | Powder with ~70% scheelite phase concentration, stable up to 200°C. | researchgate.net |

| Solid-State Reaction | Reaction between CdWO4 and RE2W2O9 (RE=Nd, Sm, Eu, Gd). | Isostructural phases with the formula Cd0.25RE0.50□0.25WO4. | zut.edu.pl |

Mechanistic Insights into Polymorphic Formation

The formation of either the wolframite or scheelite polymorph is a subject of significant research. Cadmium Tungstate is considered an intermediate case in the AWO4 tungstate family, where smaller A-site cations (like Zn2+) favor the wolframite structure and larger cations (like Ca2+ or Pb2+) favor the scheelite structure. core.ac.uk The selective synthesis hinges on controlling the reaction kinetics and thermodynamics.

For instance, in solution combustion synthesis, a fuel-lean condition (oxidizer/fuel ratio > 1) at lower temperatures (e.g., 350°C) favors the rapid formation of the metastable tetragonal phase. core.ac.uk Conversely, a fuel-rich condition at higher temperatures (e.g., 550°C) provides the necessary energy to overcome the activation barrier for the formation of the thermodynamically stable monoclinic phase. core.ac.uk High-pressure studies also indicate a tendency for the wolframite structure to transition towards the scheelite structure as pressure increases, as the A and W cations are forced closer together. iaea.orgarizona.edu

Morphological Control and Nanoscale Architectures

Controlling the morphology of Cadmium Tungstate powder at the nanoscale allows for the tuning of its properties for various applications. Researchers have developed numerous methods to fabricate diverse nano-architectures, including nanoparticles, nanorods, nanoplates, and thin films.

Fabrication and Characterization of Nanoparticles and Nanorods

Nanoparticles and nanorods are the most commonly synthesized morphologies of Cadmium Tungstate. Various wet-chemical methods have proven effective in their fabrication.

Nanoparticles have been synthesized using co-precipitation, where the average particle size can be controlled to around 30 nm. kashanu.ac.ir Solution combustion synthesis is another powerful technique, capable of producing tetragonal nanoparticles of 10-20 nm and monoclinic nanoparticles of approximately 30 nm by adjusting the synthesis parameters. core.ac.uk

Nanorods are often fabricated via hydrothermal methods. journals.co.zakashanu.ac.ir By using surfactants like sodium dodecyl benzene (B151609) sulfonate (SDBS), it is possible to direct the one-dimensional growth, resulting in nanorods with lengths of 0.8–2.5 µm and widths of 50–250 nm. journals.co.za The pH of the reaction medium is a critical factor influencing the crystallinity of the final product. journals.co.zaresearchgate.net Microwave-assisted hydrothermal synthesis offers a much faster route, producing self-assembled nanorods (24 ± 9 nm width, 260 ± 47 nm length) in as little as 20 minutes at 120°C without the need for surfactants. scilit.comresearchgate.net

Table 3: Synthesis Methods and Resulting Dimensions of CdWO4 Nanoparticles and Nanorods

| Morphology | Synthesis Method | Key Parameters/Reagents | Dimensions | Source(s) |

|---|---|---|---|---|

| Nanoparticles | Co-precipitation | Cadmium nitrate/acetate (B1210297) and sodium tungstate precursors. | ~30-31 nm | kashanu.ac.ir |

| Nanoparticles | Solution Combustion | Oxidizer/fuel ratio and temperature control. | 10-30 nm | core.ac.uk |

| Nanorods | Hydrothermal | Na2WO4·2H2O, CdCl2·2.5H2O, SDBS surfactant, 180°C for 24h. | Length: 0.8–2.5 µm, Width: 50–250 nm | journals.co.za |

| Nanorods | Hydrothermal | Cd(NO3)2, Na2WO4, reaction at 140-180°C. | Diameter: 50-100 nm, Length: ~1 µm | kashanu.ac.ir |

| Nanorods | Microwave-Assisted Hydrothermal | CdO and WO3 precursors, 120°C for 20 min. | Width: 24 ± 9 nm, Length: 260 ± 47 nm | scilit.com |

| Nanorods | Hydrothermal | Eu3+ doping, 160°C. | Length: ~250 nm, Width: ~50 nm, Height: ~20 nm | scientific.net |

Development of Nanoplates and Thin Film Configurations

Nanoplates of Cadmium Tungstate, often assembled into flower-like clusters, can be synthesized through controlled precipitation methods. researchgate.net By optimizing parameters such as reactant concentrations, addition rate, and temperature using an orthogonal array design, nanoplates with a thickness of approximately 21 ± 2.9 nm have been achieved. researchgate.net Modified hydrothermal methods have also been used to create flower-like assemblies of nanosheets. researchgate.net

Thin Films of Cadmium Tungstate are of interest for electronic and optical devices. Several techniques are used for their deposition. Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition method used to grow thin films from a crystalline CdWO4 target. nie.edu.sg As-deposited films are often amorphous and require post-deposition annealing at temperatures between 673 K and 1073 K to achieve crystallinity. nie.edu.sg Chemical bath deposition from an aqueous solution containing cadmium nitrate and sodium tungstate at 100°C is a more economical, solution-based approach. rad-conference.orgresearcher.life These films also typically require thermal treatment (e.g., annealing at 600°C) to improve crystallinity. rad-conference.org Other reported methods for thin film fabrication include sol-gel processing and spin coating of synthesized nanocrystalline powders. ijrr.comresearchgate.net

Influence of Synthesis Parameters on Particle Morphology and Size Distribution

The morphology and particle size of Cadmium Tungstate (CdWO₄) powder are significantly influenced by the synthesis parameters. Various methods, including hydrothermal, sonochemical, precipitation, and microwave-assisted routes, allow for the tailoring of these characteristics by carefully controlling reaction conditions. kashanu.ac.irresearchgate.netresearchgate.netgoogle.com

Effect of pH: The pH of the precursor solution plays a crucial role in determining the crystallinity and particle size of CdWO₄. researchgate.netijrr.com In hydrothermal synthesis, higher pH values tend to favor the formation of a pure monoclinic wolframite structure with higher crystallinity. researchgate.net For instance, studies have shown that the highest crystallinity is achieved at a pH value of 7. researchgate.net Transmission electron microscopy has revealed that particle sizes tend to increase with an increase in the pH value. researchgate.net In co-precipitation methods, the final pH of the solution also dictates the outcome, with an optimal range often cited between 3 and 8. ijrr.com

Effect of Temperature: The reaction temperature is another critical parameter affecting the morphology of CdWO₄. In hydrothermal synthesis, varying the temperature can lead to different nanostructures. For example, CdWO₄ nanorods have been synthesized at temperatures of 140, 160, and 180°C. kashanu.ac.ir In other studies using a thermostatic water bath, the synthesis temperature was varied from 25°C to 65°C, with 35°C being identified as the optimal temperature for obtaining uniform 3D hierarchical flower-like microstructures. rsc.org Calcination temperature post-synthesis also plays a role; for instance, powders calcined at 600°C have been reported. ijrr.com

Effect of Precursors and Capping Agents: The choice of precursors and the use of capping agents can direct the morphology of the resulting nanoparticles. google.comresearchgate.net For example, cadmium nitrate hexahydrate and sodium tungstate dihydrate are commonly used as cadmium and tungstate precursors, respectively. researchgate.netresearchgate.net The use of different capping agents like glycine, valine, and alanine (B10760859) in a precipitation method has been shown to influence the morphology and particle size. researchgate.net Similarly, surfactants such as sodium dodecyl benzene sulfonate, sodium dodecyl sulfate (B86663), and polyethylene (B3416737) glycol have been employed to control these properties. researchgate.net

Effect of Synthesis Method: The synthesis technique itself has a profound impact on the resulting particle characteristics.

Hydrothermal Method: This method has been used to produce nanorods with diameters of 50-100 nm and lengths of approximately 1 µm. kashanu.ac.ir It can also yield bundle-like structures of self-assembled nanorods with lengths of 70-150 nm and widths of about 50 nm. tandfonline.com Doping with elements like tin (Sn) during hydrothermal synthesis can reduce both the diameter and length of the nanorods. nih.gov

Sonochemical Method: This technique, utilizing ultrasonic irradiation, has been employed to synthesize CdWO₄ nanorods with a particle size of approximately 40 nm. researchgate.net

Precipitation Method: A simple co-precipitation method at room temperature followed by calcination can produce CdWO₄ powder. ijrr.com This method allows for control through variables like precursor concentration and pH. google.com

Microwave-Assisted Synthesis: This route offers a rapid way to obtain CdWO₄ particles. asianpubs.org The resulting powders can exhibit small particulate matter and larger agglomerates, with particle sizes in the range of 0.2 - 0.6 µm. ijsr.net

The following table summarizes the influence of various synthesis parameters on the morphology and size of this compound based on different studies.

| Synthesis Method | Parameter Varied | Observed Morphology | Particle Size | Reference |

|---|---|---|---|---|

| Hydrothermal | pH | Not specified | Increases with increasing pH | researchgate.net |

| Hydrothermal | Temperature (140-180°C) | Nanorods | 50-100 nm diameter, ~1 µm length | kashanu.ac.ir |

| Hydrothermal | Temperature (25-65°C) | 3D Hierarchical Flower-like | Not specified | rsc.org |

| Sonochemical | Not specified | Nano-rod like | ~40 nm | researchgate.net |

| Precipitation | Capping Agents (glycine, valine, alanine) | Varied with agent | Varied with agent | researchgate.net |

| Microwave-Assisted | Not specified | Particulates and Agglomerates | 0.2 - 0.6 µm | ijsr.net |

Advanced Structural Characterization Techniques

X-ray Diffraction (XRD) for Crystalline Phase Identification and Refinement

X-ray diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of Cadmium Tungstate (CdWO₄) powder. XRD patterns provide information on the phase purity, crystal system, and lattice parameters of the material. ijrr.com

CdWO₄ is known to crystallize in two main polymorphs: the stable monoclinic wolframite structure (space group P2/c) and a metastable tetragonal scheelite structure (space group I4₁/a). researchgate.netcore.ac.uknie.edu.sg The majority of synthesis methods, particularly at or near room temperature followed by calcination, yield the monoclinic phase. kashanu.ac.irresearchgate.netijrr.com For instance, CdWO₄ synthesized by co-precipitation and calcined at 600°C shows a monoclinic wolframite structure. ijrr.com Similarly, hydrothermal synthesis and sonochemical methods typically produce the monoclinic phase. researchgate.nettandfonline.com The tetragonal scheelite phase can be synthesized, for example, via a microwave-assisted decomposition method, but it tends to revert to the more stable monoclinic form upon heating above 200°C. researchgate.net

XRD patterns of CdWO₄ typically show sharp diffraction peaks, indicating a highly crystalline structure. researchgate.net The diffraction peaks for the monoclinic phase are well-documented and can be indexed according to standard crystallographic data (e.g., JCPDS card No. 00-013-0514). nie.edu.sgfrontiersin.org Common preferred orientations for the monoclinic structure include the (110), (111), (020), (002), and (200) planes. nie.edu.sg

Rietveld Refinement: For more detailed structural analysis, Rietveld refinement of the powder XRD data is employed. This method involves fitting a calculated diffraction profile to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and other structural details. core.ac.uk Rietveld analysis has been successfully used to refine the crystal structures of both the tetragonal and monoclinic phases of CdWO₄. core.ac.uk For the monoclinic phase (space group P2/c), refinement provides accurate lattice constants. core.ac.uk For the tetragonal scheelite phase (space group I4₁/a), initial models for refinement can be based on isostructural compounds like CdMoO₄. core.ac.uk

The following table presents typical lattice parameters for monoclinic CdWO₄ obtained from XRD analysis.

| Lattice Parameter | Reported Value (Å) | Space Group | Reference |

|---|---|---|---|

| a | 5.034 | P2/c (No. 13) | researchgate.net |

| b | 5.854 | ||

| c | 5.074 | ||

| β | 91.570° |

Electron Microscopy (SEM, TEM) for Direct Morphological and Nanostructural Imaging

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the morphology, size, and nanostructure of Cadmium Tungstate (CdWO₄) powder.

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface morphology and particle shape of CdWO₄ powders. kashanu.ac.irrsc.orgijsr.net SEM images have revealed a variety of morphologies depending on the synthesis conditions. These include:

Nanorods: Homogenously distributed nanorods with diameters of 50-100 nm and lengths of approximately 1 µm have been observed in samples prepared by the hydrothermal method. kashanu.ac.ir

Flower-like Microstructures: 3D hierarchical flower-like microspheres assembled from smaller building blocks have been synthesized at specific temperatures. rsc.org

Agglomerated Particles: Microwave synthesis can lead to powders consisting of small particles (0.2-0.6 µm) and larger agglomerates exceeding 1 µm. ijsr.net

Dendrites and Polyhedrons: These shapes have also been identified in some preparations. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, providing detailed information about the size, shape, and internal structure of the nanoparticles. High-Resolution TEM (HRTEM) can even visualize the crystal lattice fringes, and Selected Area Electron Diffraction (SAED) patterns can confirm the crystalline structure and growth direction. rsc.orgcore.ac.uk

TEM analysis of CdWO₄ has shown:

Uniform Nanorods: TEM images have confirmed the presence of uniform, rod-like nanostructures with widths ranging from 30 to 100 nm. kashanu.ac.irresearchgate.net In some cases, these nanorods are observed to be nearly single-crystalline with lengths of several hundred nanometers and widths of 25-80 nm. researchgate.net

Particle Dimensions: For monoclinic CdWO₄, TEM has shown nearly rod-shaped nanoparticles with dimensions around 30 nm in width and 110 nm in length. core.ac.uk Doping can influence these dimensions; for example, Sn-doping has been shown to decrease the diameter from 65 to 34 nm and the length from 317 to 115 nm. nih.gov

Lattice Imaging and Diffraction: HRTEM has resolved lattice spacing, such as the 0.502 nm spacing corresponding to the (100) crystalline plane of the monoclinic phase. core.ac.uk SAED patterns have confirmed the single-crystal nature of nanostructures and have been indexed to specific crystalline planes, such as (112), (002), and (110), confirming the monoclinic structure. nih.govcore.ac.uk

The following table summarizes morphological findings from SEM and TEM studies.

| Technique | Observed Morphology | Dimensions | Synthesis Method | Reference |

|---|---|---|---|---|

| SEM | Nanorods | 50-100 nm diameter, ~1 µm length | Hydrothermal | kashanu.ac.ir |

| SEM | 3D Flower-like Microspheres | - | Aqueous Solution | rsc.org |

| TEM | Rod-like | 30-100 nm width | Hydrothermal | kashanu.ac.ir |

| TEM | Rod-shaped | ~30 nm width, ~110 nm length | Not specified | core.ac.uk |

| TEM | Nanorods | 60-120 nm | Hydrothermal | tandfonline.com |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the molecular structure and chemical bonding within Cadmium Tungstate (CdWO₄) powder. They are particularly sensitive to the vibrations of the tungstate [WO₆]⁶⁻ octahedral units that form the basis of the crystal structure. asianpubs.orgut.ee

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra of CdWO₄ are characterized by absorption bands corresponding to the stretching and bending vibrations of W-O and Cd-O bonds. A strong absorption band typically observed around 813-833 cm⁻¹ is attributed to the symmetric stretching vibrations of the W-O-W bond in the [WO₄]²⁻ group or the Cd-O-W linkage. ijrr.comasianpubs.org Other bands in the lower wavenumber region are associated with W-O stretching (around 629-691 cm⁻¹) and Cd-O bending (around 532 cm⁻¹) vibrations. asianpubs.org The presence of broad bands around 3445 cm⁻¹ and 1620 cm⁻¹ in as-prepared samples often indicates the presence of surface-adsorbed water. asianpubs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is highly effective for characterizing the crystalline structure of CdWO₄. The Raman spectrum of monoclinic CdWO₄ is distinguished by a very strong and sharp peak typically located between 896 and 911 cm⁻¹. kashanu.ac.irnie.edu.sgfrontiersin.org This intense peak is assigned to the symmetric stretching mode (A_g) of the W-O bonds within the WO₆ octahedra. kashanu.ac.irnih.gov

The wolframite structure of CdWO₄ is predicted to have 18 Raman-active modes (8A_g + 10B_g). ut.ee A number of these modes are consistently observed in experimental spectra:

Internal Modes (>600 cm⁻¹): These vibrations are primarily associated with the [WO₆] octahedra. Besides the main peak at ~898 cm⁻¹, other weaker modes are found at approximately 775 cm⁻¹ (involving motions of WO₆ against Cd²⁺), 705 cm⁻¹, and 686 cm⁻¹. kashanu.ac.irnih.govfrontiersin.org

External Modes (<600 cm⁻¹): These involve motions of the entire tungstate group and the cadmium cations. Bands in the 500-600 cm⁻¹ range are attributed to symmetric W-O-W stretching modes. nih.govresearchgate.net Vibrations around 307-308 cm⁻¹ correspond to the symmetric stretching of CdO₆ octahedra, while modes below 300 cm⁻¹ are assigned to out-of-plane W-O deformations and other lattice vibrations. nih.govfrontiersin.org

The well-resolved and sharp peaks in the Raman spectra are indicative of a highly crystalline material. asianpubs.org

The following table lists key vibrational bands observed in FTIR and Raman spectra of CdWO₄.

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| FTIR | ~813 - 833 | Symmetric stretching of W-O-W / Cd-O-W | ijrr.comasianpubs.org |

| FTIR | ~629 - 691 | W-O stretching | asianpubs.org |

| FTIR | ~532 | Cd-O bending | asianpubs.org |

| Raman | ~896 - 911 | Symmetric W-O stretching in [WO₆] (A_g) | kashanu.ac.irnih.govnie.edu.sgfrontiersin.org |

| Raman | ~775 | Motion of WO₆ against Cd²⁺ | kashanu.ac.irnih.govfrontiersin.org |

| Raman | ~500 - 600 | Symmetric W-O-W stretching | nih.govresearchgate.net |

| Raman | ~307 | Symmetric stretching of CdO₆ | nih.govfrontiersin.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of the Cadmium Tungstate (CdWO₄) powder surface. mdpi.comnanochemres.org

XPS analysis of CdWO₄ confirms the presence of Cadmium (Cd), Tungsten (W), and Oxygen (O) as the primary constituent elements. mdpi.comnanochemres.org High-resolution scans of the core level spectra for each element provide detailed information about their chemical environment.

Cadmium (Cd 3d): The Cd 3d spectrum typically shows two characteristic peaks corresponding to the Cd 3d₅/₂ and Cd 3d₃/₂ spin-orbit doublet. For CdWO₄, these peaks are located at binding energies of approximately 405.6 eV and 412.3 eV, respectively. mdpi.com The spin energy separation of about 6.7 eV is a clear indicator of the Cd²⁺ oxidation state. mdpi.com

Tungsten (W 4f): The W 4f spectrum also exhibits a spin-orbit doublet, W 4f₇/₂ and W 4f₅/₂. In CdWO₄, these peaks are found at binding energies of about 35.4 eV and 37.6 eV, respectively. mdpi.com These values are characteristic of the W⁶⁺ oxidation state within the tungstate (WO₄²⁻) anionic group. mdpi.com

Oxygen (O 1s): The O 1s spectrum is often more complex and can be deconvoluted into multiple components. A primary peak at approximately 529.0 eV corresponds to the lattice oxygen in the CdWO₄ crystal structure. mdpi.com Additional peaks at higher binding energies, around 531.0 eV and 532.5 eV, can be attributed to surface hydroxyl groups (-OH) and adsorbed water or oxygen species, respectively. mdpi.com

XPS is particularly useful for verifying the successful formation of composites or doped materials, as shifts in the binding energies of the core levels can indicate electron transfer and strong interactions between the different components. mdpi.com

The following table summarizes the typical binding energies for the core levels of elements in CdWO₄ powder as determined by XPS.

| Element | Core Level | Binding Energy (eV) | Oxidation State | Reference |

|---|---|---|---|---|

| Cadmium (Cd) | Cd 3d₅/₂ | ~405.6 | Cd²⁺ | mdpi.com |

| Cd 3d₃/₂ | ~412.3 | |||

| Tungsten (W) | W 4f₇/₂ | ~35.4 | W⁶⁺ | mdpi.com |

| W 4f₅/₂ | ~37.6 | |||

| Oxygen (O) | O 1s | ~529.0 (Lattice O) | - | mdpi.com |

| ~531.0 (Hydroxyl O) | ||||

| ~532.5 (Adsorbed O/H₂O) |

Electronic Structure and Band Engineering in Cadmium Tungstate Powder

Theoretical and Computational Investigations of Electronic Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic ground-state properties of Cadmium Tungstate (B81510). wfu.edu Various computational approaches, such as the Full Potential Augmented Plane Waves plus local orbitals (FP-APW+lo) method implemented in codes like Wien2k, are used to perform these calculations. researchgate.netresearchgate.net

Theoretical studies consistently show that the electronic structure of CdWO₄ is characterized by specific orbital contributions to its valence and conduction bands. wfu.eduwfu.edu

Valence Band: The upper part of the valence band is dominated by the O 2p orbitals. wfu.edu

Conduction Band: The lower part of the conduction band is primarily composed of the W 5d orbitals. wfu.edu

Deeper States: The Cd 4d-like states form a group of narrow bands at lower energy levels, typically between -6.5 and -5.5 eV below the main valence band. wfu.eduwfu.edu

In the wolframite (B13744602) structure of CdWO₄, the tungsten ion (W) is surrounded by six oxygen atoms in an approximately octahedral coordination. wfu.eduwfu.edu This crystal field splits the W 5d states in the conduction band into two main groups. wfu.edu The Density of States (DOS) analysis reveals that the lower conduction bands are associated with the t₂ states, while the upper peaks correspond to the e states. wfu.edu This is a key difference from materials like Cadmium Molybdate (CdMoO₄), which has a scheelite structure with tetrahedral coordination, leading to a different ordering and degeneracy of the transition metal's d-bands. researchgate.netwfu.edu

Advanced calculations using the G₀W₀ approximation, which provides a more accurate description of quasiparticle energies, have also been employed to compute the full quasiparticle band structure of CdWO₄. nih.gov These methods help to correct for the typical underestimation of the band gap by standard DFT approximations like the Local Density Approximation (LDA). wfu.edunih.gov

Table 1: Summary of Orbital Contributions to CdWO₄ Electronic Bands from DFT Studies

| Band Region | Dominant Atomic Orbitals | Key Characteristics |

|---|---|---|

| Conduction Band Minimum (CBM) | W 5d | Split by the octahedral crystal field into t₂ and e states. wfu.edu |

| Valence Band Maximum (VBM) | O 2p | Forms the top of the valence band. wfu.edu |

| Deep Valence States | Cd 4d | Form narrow, localized bands well below the VBM. wfu.eduwfu.edu |

The calculated electronic band structure of Cadmium Tungstate is directly linked to its observed optical properties, such as absorption and luminescence. The intrinsic luminescence of CdWO₄, a broad emission band peaking around 480-500 nm, is attributed to the radiative decay of self-trapped excitons (STEs). researchgate.net

Theoretical investigations explain that these excitons are formed by electronic transitions into the tungstate W 5d states that are hybridized with O 2p states. researchgate.netresearchgate.net The strong tendency for these excitons to self-trap is a key feature of the material's scintillation mechanism. researchgate.netresearchgate.net The energy required to create free electrons and holes is about 1-2 eV higher than the energy needed to form these excitons, highlighting the dominance of excitonic processes near the fundamental absorption edge. researchgate.net

Optical transitions are also influenced by the symmetry and composition of the electronic bands. The approximately octahedral coordination around the tungsten ions in the wolframite structure dictates the selection rules and nature of the transitions that form the lower conduction bands, which in turn governs the primary optical absorption features. wfu.edu

Band Gap Determination and Modulation

The electronic band gap is a critical parameter for any semiconductor, defining its optical and electronic properties. For Cadmium Tungstate, the reported band gap values vary depending on the determination method, which can be either theoretical or experimental.

Theoretical Calculations: Standard DFT calculations within the Local Density Approximation (LDA) tend to underestimate the band gap, yielding values around 2.4 eV. wfu.eduwfu.edu More advanced quasiparticle calculations, such as the single-shot GW (G₀W₀) approximation, provide a significantly larger value of 4.94 eV, which is believed to be more accurate. nih.gov Calculations for a 2D structure of CdWO₄ predict an even larger band gap of 5.02 eV, compared to 4.2 eV for the single crystal calculated with the same method. researchgate.netresearchgate.net

Experimental Measurements: Experimental values are also varied. UV-vis transmission spectra analyzed with a Tauc plot have indicated a direct band gap of 2.62 eV for CdWO₄ films. researcher.life Other reports cite a wider band gap in the range of 4.0-4.5 eV. Photoluminescence excitation studies on nanorods have identified the direct energy gap at approximately 4.65 eV. nih.gov

This discrepancy between different methods highlights the challenge in precisely determining the band gap and the importance of considering the technique used.

Table 2: Reported Intrinsic Band Gap (E_g) Values for Cadmium Tungstate

| Reported Band Gap (eV) | Method | Material Form | Reference(s) |

|---|---|---|---|

| 2.4 | DFT-LDA Calculation | Crystal | wfu.eduwfu.edu |

| 2.62 | Experimental (Tauc Plot) | Film | researcher.life |

| 4.0 - 4.5 | General Experimental Range | Crystal | |

| 4.2 | FP-APW+lo Calculation | Single Crystal | researchgate.netresearchgate.net |

| 4.65 | Experimental (Photoluminescence) | Nanorods | nih.gov |

| 4.94 | G₀W₀ Calculation | Crystal | nih.gov |

| 5.02 | FP-APW+lo Calculation | 2D Structure | researchgate.netresearchgate.net |

Modifying the band gap of Cadmium Tungstate is crucial for tailoring its properties for specific applications, such as shifting its absorption spectrum for better photocatalytic efficiency. This is primarily achieved through doping or forming solid solutions.

Doping: Introducing foreign elements into the CdWO₄ lattice can alter the electronic band structure.

Sn-doping: Doping with Tin (Sn) has been shown to increase the band gap. For instance, doping with 5% Sn increased the energy gap from 4.65 eV to 4.69 eV. nih.gov This phenomenon is explained by the Burstein-Moss effect, where doping introduces excess electrons that fill the lower states of the conduction band, requiring more energy for subsequent electronic excitations. nih.govaps.org

Ag and Gd Co-doping: Co-doping with Silver (Ag) and Gadolinium (Gd) has also been found to increase the band gap energy of CdWO₄. nanochemres.org

Li, B, and Bi Doping: The introduction of Lithium (Li), Boron (B), and Bismuth (Bi) has been observed to cause a red shift in the material's absorption edge, which indicates a notable effect on the band structure, potentially a decrease in the band gap. researchgate.net

Structural Modification and Solid Solutions:

Dimensionality: As noted previously, theoretical studies show that reducing the dimensionality from a 3D single crystal to a 2D structure can significantly increase the band gap from 4.2 eV to 5.02 eV. researchgate.netresearchgate.net

Solid Solutions: Creating a solid solution of Zinc Tungstate (ZnWO₄) and Cadmium Tungstate (Zn₁₋ₓCdₓWO₄) is an effective way to tune the band gap. nih.govchinatungsten.com Since ZnWO₄ and CdWO₄ have similar wolframite structures, they can form solid solutions over a range of compositions. acs.org As the concentration of cadmium (x) increases in the Zn₁₋ₓCdₓWO₄ nanostructure, the band gap systematically decreases. For example, the band gap was reported to decrease from 3.48 eV for pure ZnWO₄ to 3.17 eV for Zn₀.₉₄Cd₀.₀₆WO₄. nih.govacs.org This change is attributed to the modification of the energy band structure and allows for enhanced light absorption at longer wavelengths. nih.gov

Optical and Luminescence Properties of Cadmium Tungstate Powder

Photoluminescence Mechanisms and Spectral Characteristics

The luminescence of cadmium tungstate (B81510) powder is governed by complex electronic processes, including intrinsic emissions from the material itself and phenomena that arise when the material is doped with other elements.

The inherent luminescence of cadmium tungstate is primarily attributed to the radiative annihilation of self-trapped excitons (STEs). tandfonline.com In materials with a soft lattice and strong electron-phonon coupling, an exciton (B1674681) (a bound state of an electron and an electron hole) can become localized or "trapped" by deforming the surrounding crystal lattice. sci-hub.se This STE state has a lower energy than a free exciton. sci-hub.se

In wolframite-structured tungstates like CdWO₄, the intrinsic luminescence arises from the decay of these STEs, forming an excited [WO₆]⁶⁻ complex. tandfonline.com This process can be initiated either by direct excitation within the material's absorption band or through a recombination process. tandfonline.com The radiative decay of these self-trapped excitons results in a characteristic broad emission band. This intrinsic emission is a key feature of cadmium tungstate's utility as a scintillator.

Cadmium tungstate can exhibit upconversion luminescence, a process where lower-energy (longer wavelength) photons are converted into higher-energy (shorter wavelength) emitted light. edinst.com This anti-Stokes phenomenon has been observed in both undoped and cerium-doped nano-cadmium tungstate powders when excited with a 600 nm source, resulting in an emission peak around 475 nm. tandfonline.comtandfonline.com

This upconversion can occur through two primary mechanisms:

Excited State Absorption (ESA): A single ion absorbs a photon, is promoted to an intermediate excited state, and then absorbs a second photon before it can relax, moving it to a higher energy level from which it emits a shorter wavelength photon. edinst.com

Energy Transfer Upconversion (ETU): This process involves two ions. A sensitizer (B1316253) ion absorbs a photon and transfers its energy to a nearby activator ion, which is then promoted to a higher energy state. tandfonline.comedinst.comacs.org In CdWO₄, the upconversion emission is attributed to an ETU process involving Cd²⁺ ions and the [WO₆]⁶⁻ complexes. tandfonline.com

The observation of upconversion luminescence in cadmium tungstate highlights its potential for applications requiring the conversion of near-infrared or visible light into blue or green light.

The luminescence properties of cadmium tungstate can be significantly modified by introducing dopant ions, which act as activators. Energy transfer from the CdWO₄ host lattice to these dopant ions is a critical process.

When doped with ions like terbium (Tb³⁺), efficient energy transfer can occur from the host to the dopant. mdpi.com This can happen through several pathways. For instance, upon host excitation, energy can be transferred from the WO₄²⁻ centers to the Tb³⁺ ions. researchgate.net In some cases, a temperature-dependent energy transfer from WO₄²⁻ to WO₃ defect centers has been observed, with an energy barrier of 0.26 eV. researchgate.net

The study of these energy transfer dynamics is essential for tailoring the optical properties of cadmium tungstate for specific applications, such as creating phosphors with desired emission colors and efficiencies.

Spectroscopic Characterization of Optical Phenomena

A variety of spectroscopic techniques are employed to investigate the optical and luminescent properties of cadmium tungstate powder, providing insights into its electronic structure and emission characteristics.

UV-Visible absorption and diffuse reflectance spectroscopy are powerful tools for probing the electronic transitions in cadmium tungstate. caltech.edu These techniques measure the absorption of light as a function of wavelength, providing information about the material's band gap—the energy difference between the valence band and the conduction band. caltech.edu

For cadmium tungstate, the absorption spectrum typically shows a broad band between 220 and 325 nm. tandfonline.com The optical band gap of CdWO₄ has been estimated to be around 4.4 eV. nanorh.com Diffuse reflectance spectra can be analyzed using the Kubelka-Munk function to determine the band gap energy. researchgate.net Studies on thin films have indicated a direct band gap of 2.62 eV. researchgate.net The position of the absorption edge can be influenced by factors such as doping; for instance, Sn-doping has been shown to shift the absorption edge towards higher energies. mdpi.com

Table 1: Reported Band Gap Values for Cadmium Tungstate

| Sample Type | Measurement Technique | Reported Band Gap (eV) | Citation |

|---|---|---|---|

| Nanoparticles | Not Specified | ~4.4 | nanorh.com |

| Thin Film | UV-vis Transmission (Tauc Plot) | 2.62 | researchgate.net |

| Undoped Nanorods | Photoluminescence Excitation | 4.65 | nih.gov |

| 5% Sn-doped Nanorods | Photoluminescence Excitation | 4.69 | mdpi.comnih.gov |

| MPr₂W₂O₁₀ (M=Cd) | UV-vis-NIR (Kubelka-Munk) | 3.38 | researchgate.net |

Photoluminescence (PL) spectroscopy is a cornerstone technique for characterizing the luminescent properties of cadmium tungstate. It involves exciting the material with a specific wavelength of light and measuring the emitted light spectrum.

The PL emission spectrum of undoped cadmium tungstate typically exhibits a strong, broad emission band in the blue-green region, with a peak maximum often reported between 474 nm and 500 nm. tandfonline.comtandfonline.comresearchgate.net This emission is attributed to charge transfer transitions within the [WO₆]⁶⁻ tungstate molecular units. researchgate.net The exact peak position can vary slightly depending on the synthesis method and measurement conditions. researchgate.net For example, excitation at 263 nm yields a peak at 474 nm, while X-ray excitation can result in an emission centered at 475 nm. tandfonline.commdpi.com

PL excitation (PLE) spectra reveal which wavelengths of light are most effective at producing luminescence. For cadmium tungstate, the PLE spectra often show a broad excitation band, for instance, between 220 and 325 nm for an emission monitored in the blue-green region. tandfonline.com Doping can influence the PLE spectra; for example, in Sn-doped CdWO₄ nanorods, the most intense excitation peak was observed around 267 nm. nih.gov

Temperature-dependent PL studies show that the emission intensity generally decreases as the temperature rises from 15 K to 300 K. mdpi.com This thermal quenching is due to an increase in non-radiative recombination processes. nih.gov

Table 2: Photoluminescence Emission Peaks of Cadmium Tungstate

| Sample | Excitation Wavelength (nm) | Emission Peak (nm) | Citation |

|---|---|---|---|

| Undoped CdWO₄ | 263 | 474 | tandfonline.comtandfonline.com |

| Ce-doped CdWO₄ | 263 | 468 | tandfonline.com |

| Undoped CdWO₄ | 600 (Upconversion) | 475 | tandfonline.comtandfonline.com |

| Undoped CdWO₄ | UV or X-ray | ~500 | researchgate.net |

| Sn-free CdWO₄ Nanorods | 267 | 484 | nih.gov |

| Bi-doped CdWO₄ | 351 | ~560 (Bi³⁺ emission) | researchgate.net |

Ion Beam Induced Luminescence (IBIL) Investigations

Ion Beam Induced Luminescence (IBIL) is a powerful analytical technique for studying the luminescent properties of materials. In this method, luminescent centers within the material emit photons when irradiated with an ion beam. nanochemres.org Investigations into Cadmium Tungstate (CdWO₄) powder using IBIL have provided significant insights into its defect structure and emission characteristics.

Studies have employed proton beams with energies ranging from 2.2 to 2.7 MeV to excite the CdWO₄ powder. nanochemres.orgijrr.comnanochemres.org These experiments, conducted at room temperature, consistently reveal a primary, strong green-blue emission band. nanochemres.org The main emission peak is reported between 495 nm and 500 nm. nanochemres.orgijrr.comnanochemres.orgvulcanchem.com This emission is generally attributed to the intrinsic luminescence from the [WO₆]⁶⁻ octahedral complex within the tungstate structure. ijrr.com

In addition to the main emission, a secondary peak or shoulder is often observed at a lower wavelength, typically around 450 nm to 460 nm. nanochemres.orgijrr.com This shoulder is thought to be related to the photoluminescence emission peak of CdWO₄. nanochemres.orgijrr.com Some research links the 500 nm peak specifically to oxygen vacancy defects within the crystal lattice. vulcanchem.com

The influence of dopants on the IBIL response has also been explored. For instance, silver (Ag) doping has been shown to enhance the total intensity of the IBIL spectra due to the plasmonic effect of Ag⁺ ions and fluorescence resonance energy transfer (FRET). nanochemres.org Conversely, doping with gadolinium (Gd) can lead to a reduction in IBIL intensity because the captured electrons undergo non-radiative transitions. nanochemres.org

The table below summarizes findings from various IBIL studies on Cadmium Tungstate.

| Excitation Source | Emission Peak (nm) | Shoulder (nm) | Attribution | Reference |

| 2.7 MeV Proton Beam | 500 | 450 | [WO₆]⁶⁻ complex transitions | ijrr.com |

| 2.2 MeV Proton Beam | 495 | 460 | Green-blue emission, PL emission | nanochemres.org |

| 2.2 MeV Proton Beam | 495 | - | Increased intensity with Ag doping | nanochemres.org |

Factors Influencing Luminescence Efficiency and Output

The efficiency and intensity of luminescence in this compound are not constant but are influenced by a variety of internal and external factors. Understanding these factors is crucial for optimizing the material for specific applications. Key influencing factors include temperature, the presence of dopants, synthesis conditions, and the physical form of the material.

Temperature

A significant factor governing luminescence is temperature. For Cadmium Tungstate, as with many scintillators, an inverse relationship exists between temperature and luminescence efficiency. Studies have shown that as the temperature increases, the luminescence output consistently decreases due to a phenomenon known as thermal quenching. uniwa.grresearchgate.netnih.gov In this process, the energy that would otherwise be released as light is instead dissipated as heat through non-radiative recombination pathways. nih.gov

Research conducted on single crystals from 22°C to 128°C demonstrated a clear decrease in light output. uniwa.grresearchgate.net At 22°C, the luminescence efficiency was at its maximum, while at 128°C, the output dropped considerably. uniwa.grresearchgate.net The internal quantum efficiency (IQE) of undoped CdWO₄ nanorods was measured to be 64.7% when assuming 100% efficiency at a low temperature of 15 K, highlighting the significant quenching effect at room temperature (300 K). nih.gov

The table below details the effect of increasing temperature on the luminescence efficiency of a CdWO₄ single crystal.

| Temperature (°C) | Luminescence Efficiency (Arbitrary Units) | Reference |

| 22 | 23.06 | uniwa.grresearchgate.net |

| 128 | 5.32 | uniwa.grresearchgate.net |

Dopants

The introduction of foreign ions, or dopants, into the CdWO₄ crystal lattice can dramatically alter its luminescence properties. Doping can enhance brightness, shift emission wavelengths, or quench luminescence depending on the dopant and its concentration. nanochemres.orgtandfonline.com

Silver (Ag): Doping with silver has been found to enhance the luminescence properties of CdWO₄ under both UV and ion beam excitation. nanochemres.orgnanochemres.org This is attributed to the creation of shallow defect levels and surface plasmon resonance effects. nanochemres.org

Cerium (Ce): In contrast, doping with cerium has been observed to decrease luminescence intensity. tandfonline.com The suppression suggests that the dopant ions may form non-radiative traps within the material's band gap. tandfonline.com

Bismuth (Bi): Bismuth-doped CdWO₄ can exhibit a bright yellow emission (around 560 nm) under specific excitation wavelengths, which is separate from the intrinsic blue emission of the host material. researchgate.net

Tin (Sn): Doping with tin was found to decrease the internal quantum efficiency, with the IQE dropping from 64.7% for undoped CdWO₄ to 48.9% for a 5% Sn-doped sample. nih.gov

Europium (Eu): The energy transfer between the tungstate group and Eu³⁺ ions can be controlled by tuning reaction conditions, allowing for multi-color luminescence under a single excitation wavelength. researchgate.net

Synthesis Conditions

The method used to synthesize the this compound plays a critical role in determining its final structural and optical properties. researchgate.netkashanu.ac.ir Factors such as the synthesis temperature, pH of the precursor solution, and the specific chemical route (e.g., co-precipitation, hydrothermal, sol-gel) influence the particle size, morphology, and crystallinity. researchgate.netkashanu.ac.iraip.org

For instance, the pH during synthesis can affect the nature of surface defects, which in turn influences the temperature stability of the photoluminescence. aip.org Nanocrystals synthesized at a pH of 10 showed better thermal stability for the tungstate group emission compared to those made at a pH of 4. aip.org Similarly, the temperature of a hydrothermal reaction can impact the photocatalytic and, by extension, the luminescent properties of the resulting material. kashanu.ac.ir Different synthesis methods like co-precipitation, sol-gel, and solution combustion yield particles with varying crystallite sizes, which can affect luminescence. vulcanchem.com

Material Thickness and Form

The physical form of the material, such as a powder, single crystal, or thin film, also impacts the measured light output. For applications like radiation detection using spin-coated films of CdWO₄ powder, the film thickness is a critical parameter. ijrr.comresearchgate.net If the film is too thin, some incident particles may pass through without interacting, reducing efficiency. ijrr.com Conversely, if the film is too thick, it can re-absorb some of the scintillation light it produces, again leading to a decrease in the externally measured light output. ijrr.com One study found an optimal thickness of 2.9 mg/cm² for detecting alpha particles. ijrr.comresearchgate.net

Doping and Defect Engineering for Functional Enhancement

Impact of Dopant Ions on Crystallization and Microstructure

The incorporation of cerium (Ce³⁺) ions into the cadmium tungstate (B81510) lattice has been a subject of study to understand its influence on the material's properties. Research indicates that Ce³⁺ doping can affect the crystallinity and luminescent output of CdWO₄.

Studies using hydrothermal synthesis have shown that while the monoclinic wolframite (B13744602) structure of CdWO₄ is maintained with cerium doping, the crystallinity tends to decrease. tandfonline.comtandfonline.com Transmission electron microscopy (TEM) analysis has suggested that cerium doping does not significantly alter the shape or size of the cadmium tungstate nanoparticles, with particle sizes remaining in the range of 60–120 nm for both undoped and doped samples. tandfonline.comtandfonline.comresearchgate.net

From an optical perspective, the introduction of Ce³⁺ ions influences the luminescence of cadmium tungstate. The intrinsic luminescence of CdWO₄, which appears as a broad emission peak in the blue-green region (around 474 nm), is often quenched or its intensity is decreased with cerium doping. tandfonline.comtandfonline.com This suppression of luminescence is attributed to the formation of non-radiative traps within the forbidden energy gap of CdWO₄, created by the 5d–4f electronic transitions of the excited Ce³⁺ ions. tandfonline.com In some cases, Ce³⁺ doping has been observed to cause a small shift in the emission peak wavelength. tandfonline.comresearchgate.netresearchgate.net For instance, a peak shift of 6 nm has been attributed to the presence of Ce³⁺ ions. researchgate.netresearchgate.net Furthermore, investigations into ZnO/CdWO₄:Ce nanocomposites have shown significant luminescence in the blue-green region under proton and laser irradiation compared to the undoped nanocomposite. acerp.ir

| Dopant | Synthesis Method | Effect on Crystallinity | Effect on Particle Size (nm) | Impact on Luminescence | Reference |

| Ce³⁺ | Hydrothermal | Decreased | ~60-120 (no significant change) | Decreased intensity, peak shift | tandfonline.comtandfonline.comresearchgate.net |

| Ce³⁺ | Chemical Method (in ZnO/CdWO₄) | - | ~70-150 | Enhanced in blue-green region | acerp.ir |

The introduction of alkali metal ions like lithium (Li⁺) and trivalent metal ions such as boron (B³⁺) and bismuth (Bi³⁺) has been shown to be an effective strategy for modifying the microstructure and, consequently, the optical properties of cadmium tungstate films.

Experimental studies on CdWO₄ films prepared by sol-gel processing have demonstrated that doping with Li⁺, B³⁺, and Bi³⁺ can lead to a significant reduction in grain size. researchgate.netresearchgate.netresearchgate.net This reduction in grain size, coupled with an increase in the density of the films, contributes to enhanced optical transmittance. researchgate.netresearchgate.netresearchgate.net The morphology of the resulting material is also influenced by the specific dopant. For instance, while the morphologies of CdWO₄ doped with B³⁺ and Bi³⁺ are similar to undoped CdWO₄, consisting of spherical particles, Li⁺ doping results in the formation of well-faceted platelets. researchgate.net

The photoluminescence (PL) output of cadmium tungstate is also significantly affected by these dopants. researchgate.netresearchgate.net While a 10 atm% doping concentration of Li⁺ has been found to quench the photoluminescence, a similar concentration of B³⁺ decreases both crystallinity and photoluminescence. researchgate.net Conversely, other studies have indicated that Li⁺ ions can enhance the crystallinity and photoluminescence properties of CdWO₄. researchgate.net The differing effects highlight the sensitivity of the material's properties to the specific dopant and its concentration.

| Dopant | Doping Concentration | Effect on Grain Size | Effect on Optical Transmittance | Effect on Photoluminescence | Reference |

| Li⁺ | 10 atm% | Reduced | Enhanced | Quenched | researchgate.netresearchgate.net |

| B³⁺ | 10 atm% | Reduced | Enhanced | Decreased | researchgate.netresearchgate.net |

| Bi³⁺ | 10 atm% | Reduced | Enhanced | Changed Significantly | researchgate.net |

Doping with noble metals, particularly silver (Ag⁺), and rare earth ions like gadolinium (Gd³⁺) and samarium (Sm³⁺) has been explored as a method to enhance the luminescent properties of cadmium tungstate.

Silver doping has been shown to significantly improve the luminescence intensity of CdWO₄. acerp.irresearchgate.netcivilica.com Nanoparticles of Ag-doped CdWO₄ exhibit a more intense emission in the blue-green spectral region compared to their undoped counterparts. acerp.irresearchgate.netcivilica.com This enhancement is attributed to the shallow energy levels created by Ag⁺ ions near the conduction band of the [WO₆]⁶⁻ complex. nanochemres.org The introduction of silver can also influence the particle size; for instance, co-precipitation methods have yielded smaller mean particle sizes for CdWO₄:Ag (around 267 nm) compared to pure CdWO₄ (around 345 nm). acerp.irresearchgate.net However, other studies have reported an increase in the size of CdWO₄ nanoparticles with Ag⁺ doping. nanochemres.org

The co-doping of cadmium tungstate with silver and gadolinium ions (Ag⁺, Gd³⁺) has also been investigated. researchgate.netnanochemres.org These co-doped phosphors exhibit brilliant blue-green emission. researchgate.netnanochemres.org The enhancement in luminescence in co-doped systems can be attributed to a combination of the plasmonic effect of Ag⁺ ions and fluorescence resonance energy transfer (FRET) to the energy levels of the co-dopant. nanochemres.org The introduction of Gd³⁺ can lead to a reduction in nanoparticle size. nanochemres.org

Samarium (Sm³⁺) doping also influences the luminescence of CdWO₄. Studies on Sm³⁺-doped single crystals have revealed the presence of narrow emission lines characteristic of Sm³⁺ electronic transitions, superimposed on the broad intrinsic emission band of the CdWO₄ matrix. iaea.org The presence of two distinct types of samarium ion centers within the crystal lattice has been suggested based on the analysis of luminescence and excitation spectra. iaea.org

| Dopant(s) | Effect on Particle Size | Luminescence Effect | Underlying Mechanism | Reference |

| Ag⁺ | Decreased (267 nm vs 345 nm) or Increased | Enhanced blue-green emission | Shallow energy levels from Ag⁺ | acerp.irresearchgate.netnanochemres.org |

| Ag⁺, Gd³⁺ | Reduced (co-doped smaller than single-doped) | Brilliant blue-green emission | Plasmonic effect of Ag⁺ and FRET | nanochemres.org |

| Sm³⁺ | - | Narrow emission lines from Sm³⁺ | Inner-shell electronic transitions of Sm³⁺ | iaea.org |

The introduction of tin (Sn) into the cadmium tungstate lattice provides another avenue for tuning its photoluminescent properties. Research on Sn-doped CdWO₄ nanorods has shown that the concentration of the dopant plays a crucial role in the resulting optical characteristics.

As the concentration of Sn increases, the crystallite size of the CdWO₄ nanorods has been observed to decrease, for example, from 62 nm in undoped samples to 38 nm in 5% Sn-doped samples. nih.govnih.gov This change in microstructure is accompanied by a shift in the emission color. With increasing Sn content, the emission color can change from sky blue to light green, a phenomenon attributed to an increased density of defects. nih.govnih.gov

The photoluminescence (PL) intensity is also strongly dependent on the Sn concentration. An increase in Sn content can lead to a decrease in PL intensity due to the surface recombination of electrons and holes. nih.govnih.gov However, the doping does affect the electronic band structure, with an observed increase in the energy gap at higher Sn concentrations. nih.gov The average decay lifetime of the photoluminescence also varies with the Sn concentration, suggesting an energy transfer process between Sn²⁺ and Cd²⁺ ions. nih.govnih.gov

| Sn Concentration | Crystallite Size | Emission Color | Photoluminescence Intensity | Average Decay Lifetime (ns) | Reference |

| 0% | 62 nm | Sky Blue | - | 1.11 | nih.govnih.gov |

| 1% | - | - | Decreased | 0.93 | nih.govnih.gov |

| 5% | 38 nm | Light Green | Decreased | 1.16 | nih.govnih.gov |

Role of Defects in Luminescence and Electronic Behavior

The luminescent and electronic properties of cadmium tungstate are not solely governed by its crystalline structure and dopants but are also significantly influenced by the presence of intrinsic defects within the crystal lattice.

The luminescence of cadmium tungstate originates from two main sources: the intrinsic structure, specifically the charge transfer within the [WO₆]⁶⁻ tungstate groups, and structural defects. aip.org Among the most influential intrinsic defects are oxygen vacancies.

The presence of oxygen vacancies can create perturbed tungstate sites within the lattice. These sites, which have a different symmetry and crystal field strength compared to normal lattice sites, can give rise to distinct luminescence bands. aip.org For instance, a low-energy emission band has been attributed to transitions in a tungstate group that is missing an oxygen ion. aip.orgresearchgate.net This defect-related luminescence is often observed as a red-shifted emission compared to the intrinsic blue-green emission of CdWO₄. functmaterials.org.ua Specifically, an emission with a maximum between 570-580 nm has been associated with defect tungstate groups possessing oxygen vacancies. functmaterials.org.ua

Theoretical studies based on Density Functional Theory (DFT) have further explored the role of oxygen vacancies. researchgate.net Calculations of defect formation energies for oxygen vacancies with different charge states (0, +1, +2) have helped to identify their contribution to the optical properties. researchgate.net The absorption peaks associated with F centers (an oxygen vacancy that has trapped an electron) and F⁺ centers (an oxygen vacancy with a single positive charge) have been calculated and found to correspond well with experimentally observed absorption peaks, suggesting that these defects are responsible for specific absorption features in the material. researchgate.net The existence of oxygen vacancies can negatively impact the luminous efficiency and extend the decay time of the luminescence. researchgate.net

| Defect Type | Associated Luminescence | Physical Origin | Impact on Properties | Reference |

| Oxygen Vacancy | Red-shifted emission (570-580 nm) | Perturbed tungstate groups lacking an oxygen ion | Can reduce luminous efficiency and extend decay time | aip.orgresearchgate.netfunctmaterials.org.uaresearchgate.net |

| F center (Vₒ) | Specific absorption peaks | Oxygen vacancy with a trapped electron | Contributes to optical absorption | researchgate.net |

| F⁺ center (Vₒ⁺) | Specific absorption peaks | Oxygen vacancy with a single positive charge | Contributes to optical absorption | researchgate.net |

Dopant-Induced Defect Levels and Their Spectroscopic Signatures

The introduction of dopants into the cadmium tungstate (CdWO₄) crystal lattice is a key strategy for engineering its defect structure and, consequently, its optical and electronic properties. Doping can create a variety of defect levels within the band gap, including vacancies, interstitials, and substitutional defects, which manifest through distinct spectroscopic signatures. acs.orgwsu.edu These modifications are critical for tailoring the material's performance in applications such as scintillators and photoluminescent devices. spiedigitallibrary.org

Spectroscopic techniques are vital for identifying and characterizing these defect levels. Photoluminescence (PL) spectroscopy, in particular, reveals changes in emission and excitation spectra. For instance, doping CdWO₄ with tin (Sn) leads to a decrease in the photoluminescence intensity as the Sn concentration increases, a phenomenon attributed to the surface recombination of electrons and holes caused by the dopant. nih.gov Furthermore, Sn-doping induces a shift in the emission color from sky-blue to light-green, which is linked to an increased defect density. nih.gov

Similarly, doping with other elements produces unique spectroscopic results. The introduction of cerium (Ce³⁺) into the CdWO₄ lattice results in a peak shift in the emission spectrum. tandfonline.com The co-doping of silver (Ag) and gadolinium (Gd) has been shown to increase the band gap energy. nanochemres.org Studies on lithium (Li⁺) and bismuth (Bi³⁺) doping also report significant changes in photoluminescence output, highlighting the relationship between the specific dopant, the defects it creates, and the resulting luminescent properties. spiedigitallibrary.orgresearchgate.net

The table below summarizes the observed effects of various dopants on the defect structure and spectroscopic properties of Cadmium Tungstate.

Enhancement of Radiation Hardness through Doping Strategies

Cadmium tungstate is valued for its intrinsic radiation hardness, making it suitable for use in high-energy physics and medical imaging detectors like computed tomography (CT). mdpi.comluxiumsolutions.com However, prolonged exposure to high-intensity radiation can still induce defects in the crystal structure. These defects can trap the scintillation light, thereby reducing the light output and degrading the detector's performance. google.com Doping has emerged as a successful strategy to further enhance the radiation resistance of CdWO₄.

Research has demonstrated that doping cadmium tungstate with specific monovalent or trivalent metal ions is particularly effective in improving its radiation hardness. google.com The mechanism behind this enhancement involves the dopants mitigating the formation of radiation-induced color centers. These centers are essentially defects that absorb light in the visible range of the scintillator's emission, and by reducing their concentration, the material maintains its transparency and light output even after significant radiation exposure. google.com